3,3-Difluorobutyl methanesulfonate
Overview
Description
The compound "3,3-Difluorobutyl methanesulfonate" is not directly mentioned in the provided papers, but we can infer some information based on related compounds. Methanesulfonates are a class of organic compounds that contain the methanesulfonate functional group, which is derived from methanesulfonic acid. They are commonly used as intermediates in organic synthesis due to their excellent leaving group properties. The difluorobutyl group suggests the presence of a butyl chain with two fluorine atoms attached, which could influence the physical and chemical properties of the compound.
Synthesis Analysis
While the synthesis of 3,3-Difluorobutyl methanesulfonate is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, the paper on methane sulfonation via a free-radical mechanism by trifluoroacetylsulfuric acid discusses a new method for methane activation and sulfonation, which could potentially be adapted for the synthesis of various methanesulfonates . The radical pathway described could be a starting point for synthesizing the difluorobutyl variant by incorporating the appropriate difluorobutyl precursor.
Molecular Structure Analysis
The molecular structure of methyl trifluoromethanesulfonate was investigated, which is a related sulfonate ester . The gas electron diffraction (GED) analysis revealed a gauche conformation, which could be similar in 3,3-Difluorobutyl methanesulfonate due to the presence of the sulfonate group. The dihedral angle and bond lengths in methyl trifluoromethanesulfonate provide insight into the potential conformational properties of sulfonate esters, which may be extrapolated to understand the structure of 3,3-Difluorobutyl methanesulfonate.
Chemical Reactions Analysis
The reactivity of methanesulfonates is well-documented, with methyl methanesulfonothioate being used as a sulfhydryl reagent that can react with amino groups . This suggests that 3,3-Difluorobutyl methanesulfonate could also participate in reactions with nucleophiles, such as amines, due to the good leaving group properties of the sulfonate. The presence of the difluorobutyl group may affect the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluorobutyl methanesulfonate can be inferred from related compounds. For example, the crystal and molecular structures of various sulfur−nitrogen compounds provide insights into the electron delocalization and bond lengths that could be relevant to the sulfonate group in 3,3-Difluorobutyl methanesulfonate . The fluorine atoms in the difluorobutyl group would likely influence the compound's polarity, boiling point, and solubility, making it distinct from other methanesulfonates.
Scientific Research Applications
Activation and Sulfonation of Methane
Research has explored new methods for activating methane and converting it to useful products. A study by Kim et al. (2022) introduced a novel methane activation method using trifluoroacetyl sulfuric acid (TFAOSO3H) under mild conditions, leading to successful methane sulfonation. This process, which operates via a radical pathway, highlights the potential for creating methanesulfonic acid from methane, a precursor for derivatives like "3,3-Difluorobutyl methanesulfonate" (Kim et al., 2022).
Improvements in Battery Technology
A novel application in the field of lithium-ion batteries was discovered by Huang et al. (2018), who investigated methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) as an additive to enhance the interfacial stability of LiMn2O4 cathodes at elevated temperatures. This research underscores the potential of fluorinated methanesulfonate derivatives in improving battery performance and longevity (Huang et al., 2018).
Methanesulfonic Acid Synthesis
Díaz-Urrutia and Ott (2019) reported a scalable process for directly converting methane to methanesulfonic acid using sulfur trioxide in sulfuric acid, achieving over 99% selectivity and yield. This approach opens new avenues for the production of methanesulfonic acid and its derivatives, such as "3,3-Difluorobutyl methanesulfonate", in a more straightforward and efficient manner (Díaz-Urrutia & Ott, 2019).
Oxidative C-H Bond Activation
Liu et al. (2013) developed a manganese dioxide-methanesulfonic acid (MnO2-CH3SO3H) oxidation system to promote direct coupling of benzylic ethers and carbamates with ketones. This research demonstrates the utility of methanesulfonic acid in facilitating selective C-H bond activation and alkylation, which could be relevant for synthesizing fluorinated derivatives (Liu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,3-difluorobutyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJANXAAWJSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutyl methanesulfonate |
Synthesis routes and methods
Procedure details
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